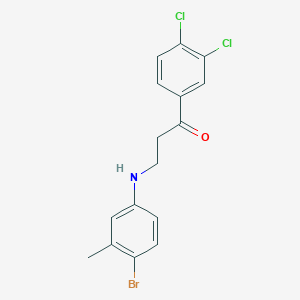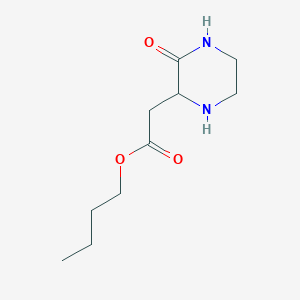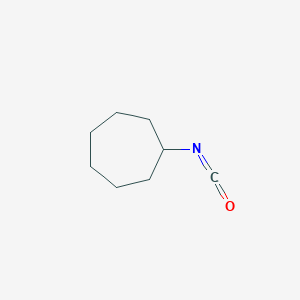
2-bromo-N-(2,3-dichlorophenyl)acetamide
Übersicht
Beschreibung
The compound "2-bromo-N-(2,3-dichlorophenyl)acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) attached to a nitrogen atom. This particular compound is further modified by the presence of bromine and chlorine atoms on the phenyl ring, which can significantly alter its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, with the introduction of various alkyl and aryl substituents to achieve the desired biological activity . Another study reported the synthesis of bromo-dichloroacetophenone derivatives through bromination, chlorination, and acylation, starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of "2-bromo-N-(2,3-dichlorophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied. For example, the conformation of the N-H bond in 2-bromo-N-(2-chlorophenyl)acetamide is syn to the chloro substituent and anti to the carbonyl and C-Br bonds . Similarly, the conformation of the N-H bond in 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide is syn to the methyl substituents . These studies provide insights into the possible conformation of "2-bromo-N-(2,3-dichlorophenyl)acetamide," which may also exhibit specific syn and anti relationships between its functional groups and substituents.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the presence of halogen substituents. For instance, N-bromoacetamide has been used in addition and substitution reactions with nitroalkene moieties, leading to the formation of brominated and acetamido-functionalized products . This suggests that "2-bromo-N-(2,3-dichlorophenyl)acetamide" could participate in similar chemical reactions, where the bromine atom could act as a leaving group or be involved in electrophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetamides have been characterized in several studies. For example, the crystal structure, hydrogen bonding, and intermolecular interactions of various dichloroacetamide derivatives have been elucidated . These compounds often form chains or networks in the crystal lattice through hydrogen bonding and other weak interactions. The presence of halogen atoms can also affect the density, refractive index, boiling point, and melting point of these compounds . Such data can be used to predict the properties of "2-bromo-N-(2,3-dichlorophenyl)acetamide," which are likely to be influenced by its bromine and chlorine substituents.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculations
A study by Choudhary et al. (2014) conducted quantum chemical calculations to analyze the molecular structure, thermodynamic properties, and vibrational frequencies of related compounds, including 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. Their research focused on using density functional theory (DFT) for predicting sites and relative reactivities towards electrophilic and nucleophilic attack, providing valuable insights for further applications in scientific research (Choudhary et al., 2014).
Supramolecular Assembly
Hazra et al. (2014) investigated the crystal structures of compounds closely related to 2-bromo-N-(2,3-dichlorophenyl)acetamide. Their study utilized X-ray powder diffraction data and Hirshfeld surface analysis to understand the assembly and molecular interactions. This research contributes to the understanding of supramolecular architecture, which is crucial in material science and molecular engineering (Hazra et al., 2014).
Molecular Conformations and Interactions
The work of Nayak et al. (2014) on halogenated N,2-diarylacetamides, including compounds similar to 2-bromo-N-(2,3-dichlorophenyl)acetamide, focused on their molecular conformations and supramolecular assembly. They analyzed hydrogen bonding patterns and molecular orientations, providing insights relevant to the study of molecular interactions and crystal engineering (Nayak et al., 2014).
Anticonvulsant and Antidepressant Activity
Research on derivatives of phenylacetamide, which include structures like 2-bromo-N-(2,3-dichlorophenyl)acetamide, by Xie et al. (2013), explored their potential anticonvulsant and antidepressant activities. Such studies are significant for the development of new therapeutic agents in neurology and psychiatry (Xie et al., 2013).
Crystallographic Studies
Gowda et al. (2008) conducted crystallographic studies on 2-Chloro-N-(2,3-dichlorophenyl)acetamide, closely related to the compound . Their work, focusing on bond parameters and molecular linking through hydrogen bonding, contributes to the understanding of crystal structures and molecular packing, essential in material science and drug design (Gowda et al., 2008).
Eigenschaften
IUPAC Name |
2-bromo-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSBEKSZGIWPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279932 | |
| Record name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,3-dichlorophenyl)acetamide | |
CAS RN |
349120-91-8 | |
| Record name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349120-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2,3-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)


